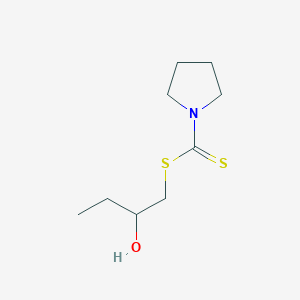
2-Hydroxybutyl pyrrolidine-1-carbodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxybutyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a carbodithioate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl pyrrolidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides. This reaction is typically carried out in ethanol at room temperature, making it a relatively simple and efficient process . The reaction involves the formation of a carbon-sulfur bond, which is a crucial transformation in organic synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ultrasound irradiation has been reported to accelerate the reaction, making it more efficient and environmentally friendly . This method allows for the production of the compound in good to excellent yields with high chemo-, regio-, and stereoselectivities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxybutyl pyrrolidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions, making them suitable for various applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxybutyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Hydroxybutyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. It can also inhibit certain enzymes, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethyl pyrrolidine-1-carbodithioate
- 2-Hydroxypropyl pyrrolidine-1-carbodithioate
- 2-Hydroxybutyl pyrrolidine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a butyl group. This structural feature provides the compound with distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
922164-86-1 |
|---|---|
Molekularformel |
C9H17NOS2 |
Molekulargewicht |
219.4 g/mol |
IUPAC-Name |
2-hydroxybutyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-2-8(11)7-13-9(12)10-5-3-4-6-10/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
OTBGYYWJFHOBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CSC(=S)N1CCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


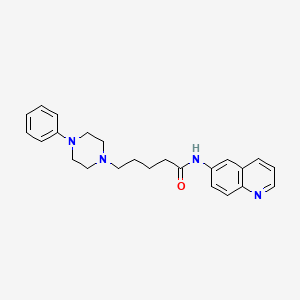
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
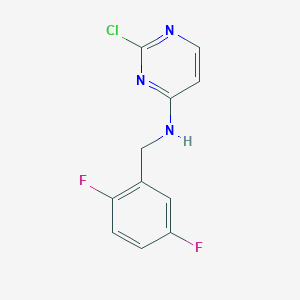
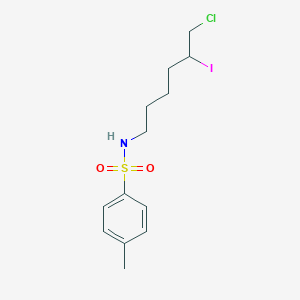
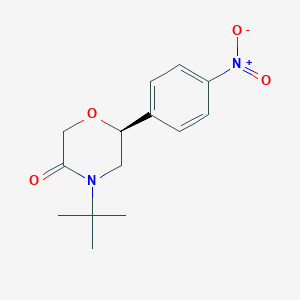
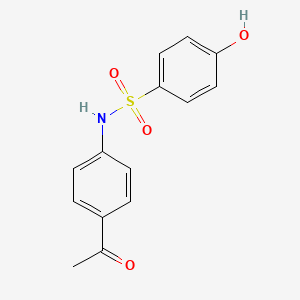
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
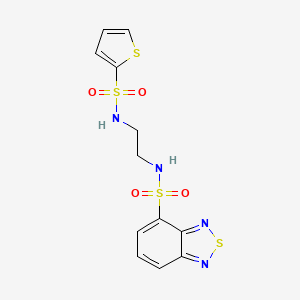
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
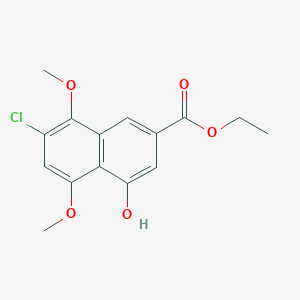
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-5'-nitro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B15174750.png)
